4-Hydroxy-6-(trifluoromethyl)picolinaldehyde
Description
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6-2-5(13)1-4(3-12)11-6/h1-3H,(H,11,13) |
InChI Key |
IXOIPORJICSLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a pyridine derivative, followed by selective oxidation and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow synthesis to optimize production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxyl group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include derivatives with variations in substituent positions, functional groups, or aromatic systems. Below is a comparative analysis:
Table 1: Structural Comparison of Picolinaldehyde Derivatives
Key Observations :
- Electron Effects : The -CF₃ group in the target compound enhances electrophilicity at the aldehyde, favoring nucleophilic additions compared to methyl or chloro analogs .
- Hydrogen Bonding: The 4-OH group distinguishes it from non-hydroxylated analogs, enabling interactions in sensor or enzyme-binding applications .
- Aromatic vs. Heterocyclic Systems: Quinoline derivatives (e.g., 4-Hydroxy-6-(trifluoromethyl)quinoline ) exhibit fused-ring systems with distinct electronic properties compared to pyridine-based analogs.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
- Lipophilicity : The -CF₃ group increases hydrophobicity, but the 4-OH counterbalances this effect, resulting in moderate lipophilicity.
- Solubility : Aryl-substituted analogs (e.g., 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde) exhibit lower solubility due to steric bulk .
Biological Activity
4-Hydroxy-6-(trifluoromethyl)picolinaldehyde is a pyridine derivative characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an aldehyde functional group. Its unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential applications in drug development.
The chemical formula for this compound is C8H6F3N1O1. The trifluoromethyl group significantly influences its reactivity and interaction with biological targets, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound may inhibit specific enzymes or pathways involved in microbial growth or viral replication. The presence of hydroxyl and trifluoromethyl groups enhances its interaction with biological targets, suggesting a mechanism of action that requires further investigation.
Enzyme Inhibition
Preliminary studies suggest that this compound may selectively inhibit certain enzymes. For instance, it has been evaluated for its potential as a cyclooxygenase (COX) inhibitor, which is relevant in the context of inflammatory diseases. Similar compounds have shown varying degrees of selectivity towards COX-1 and COX-2 enzymes, indicating that this compound could be developed further for therapeutic applications .
Study on Antiviral Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer). The compound was found to significantly reduce cell viability, suggesting potential applications in cancer therapy.
Larvicidal Activity
Although not directly related to human health, larvicidal activity studies have highlighted the broader biological implications of compounds similar to this compound. For example, related compounds have demonstrated effectiveness against mosquito larvae, indicating potential use in vector control strategies against diseases like dengue and malaria .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 5-Hydroxy-6-(trifluoromethyl)picolinaldehyde | Hydroxyl group at position 5 instead of 4 |
| 4-Hydroxy-2-(trifluoromethyl)pyridine | Different position of the trifluoromethyl group |
| 2-Amino-6-(trifluoromethyl)pyridine | Contains an amino group instead of hydroxyl |
| 5-(Trifluoromethyl)pyridine-2-carbaldehyde | Lacks the hydroxyl group but retains trifluoromethyl |
The structural uniqueness of this compound enhances its reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and material science.
Q & A
Q. How to resolve contradictions in reported solubility data?
- Methodology : Use Chevron-HB equation to model solubility in mixed solvents (e.g., DMSO/water). Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
